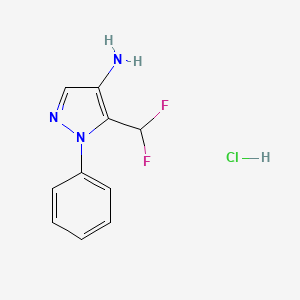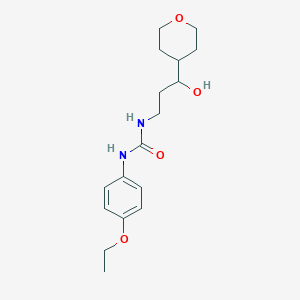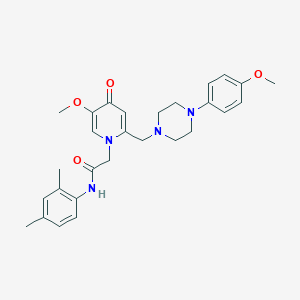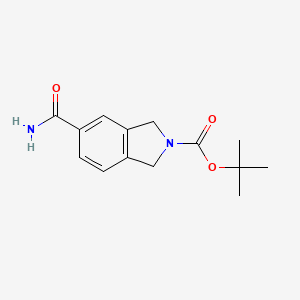![molecular formula C19H13Cl3N2O2S B2811613 [2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate CAS No. 339278-51-2](/img/structure/B2811613.png)
[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate, also known as 2-4CPSP-3-N-3,5-DCP-carbamate, is a widely used chemical compound in a variety of scientific research applications. This compound has been found to have a wide range of biochemical and physiological effects, which makes it a useful tool for researchers in many different fields.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Heterocyclic compounds with carbamate groups have been synthesized for various applications, including medicinal chemistry and materials science. For example, the synthesis of 2,5-diaryl-1,3-oxazoles containing a carbamate group demonstrates the utility of carbamate-containing heterocycles in creating novel chemical entities with potential biological activity (Velikorodov et al., 2017).
Supramolecular Assembly
Compounds containing sulfanyl groups and carbamate functionalities have been explored for their ability to form supramolecular assemblies. These structures are of interest for the development of new materials with specific properties, such as porosity, conductivity, or the ability to act as hosts for smaller molecules. An example of this application is seen in the design and synthesis of complexes with Group 12 elements, which involved structural assessment and hydrogen-bonded supramolecular assembly analysis (Castiñeiras et al., 2019).
Antimicrobial Activity
Carbamate derivatives have been studied for their antimicrobial properties. Novel sulfonamide hybrids, for instance, incorporating carbamate/acyl-thiourea scaffolds, exhibited significant antimicrobial activities, highlighting the therapeutic potential of carbamate derivatives in addressing resistant microbial strains (Hussein, 2018).
Medicinal Chemistry and Drug Design
Compounds featuring carbamate groups are prevalent in medicinal chemistry, where they are often explored for their potential as pharmaceuticals. The chemical versatility of carbamates, combined with other functional groups, allows for the creation of molecules with targeted biological activities. For example, the discovery of compounds as anti-Helicobacter pylori agents shows the role of carbamate derivatives in developing new therapeutics for bacterial infections (Carcanague et al., 2002).
Catalysis and Chemical Transformations
Carbamate groups can also play a crucial role in catalysis and chemical transformations. The structural features of carbamate-containing compounds can influence the reactivity and selectivity of catalytic processes, enabling the development of more efficient and selective synthetic pathways. This application is illustrated in the synthesis of novel thiadiazoles and thiazoles incorporating a pyrazole moiety, which displayed promising anticancer activity, showcasing the utility of carbamate derivatives in the synthesis of bioactive compounds (Gomha et al., 2014).
Eigenschaften
IUPAC Name |
[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O2S/c20-13-3-5-17(6-4-13)27-18-12(2-1-7-23-18)11-26-19(25)24-16-9-14(21)8-15(22)10-16/h1-10H,11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHHXAGXMFKCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)COC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]prop-2-enamide](/img/structure/B2811531.png)








![2-(1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2811548.png)

![4-[(4-bromobenzyl)oxy]-2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B2811550.png)

